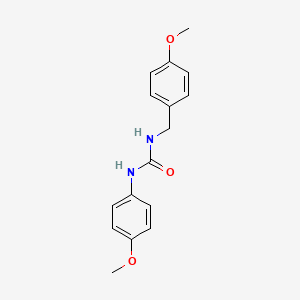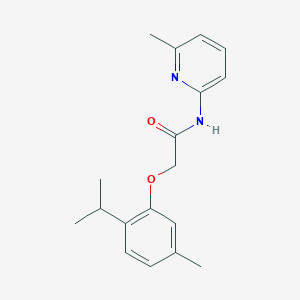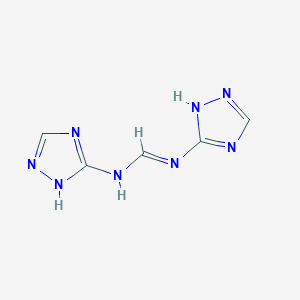![molecular formula C18H19NO4S B5810590 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)
2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one, also known as TBOA, is a compound that has been widely used in scientific research due to its ability to inhibit glutamate transporters. Glutamate is an important neurotransmitter in the central nervous system, and its transport is essential for proper brain function. TBOA has been found to have potential applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one inhibits glutamate transporters by binding to the substrate binding site and blocking the transport of glutamate. This results in increased extracellular glutamate levels, which can lead to increased excitotoxicity and neuronal damage. 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has been found to be a non-competitive inhibitor of EAATs, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and physiological effects:
2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has been found to have various biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, which can lead to increased excitotoxicity and neuronal damage. 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has also been found to increase the release of dopamine and serotonin, which are important neurotransmitters involved in various physiological processes, including mood regulation and motor function.
実験室実験の利点と制限
One advantage of using 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one in lab experiments is its ability to inhibit glutamate transporters, which can be useful in investigating the role of glutamate transporters in various neurological disorders. However, 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has also been found to have off-target effects, which can complicate data interpretation. Additionally, 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has poor solubility in water, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for research involving 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one. One area of research is the development of more selective inhibitors of glutamate transporters, which can help to avoid off-target effects. Another area of research is the investigation of the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has potential applications in drug discovery, as it can be used to screen for compounds that modulate glutamate transporters.
合成法
The synthesis of 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one involves several steps, including the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-tert-butyl-4,5-dihydrothiophene-3-carboxylic acid to form the thieno[2,3-d][1,3]oxazine ring system. The final step involves the oxidation of the thioether to form the desired product, 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one.
科学的研究の応用
2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has been extensively studied for its ability to inhibit glutamate transporters, specifically the excitatory amino acid transporters (EAATs). EAATs are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in the pathogenesis of various neurological disorders. 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has been found to increase extracellular glutamate levels, which can lead to increased excitotoxicity and neuronal damage. This property of 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has been used in various studies to investigate the role of glutamate transporters in various neurological disorders.
特性
IUPAC Name |
2-tert-butyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-18(2,3)17-19-15-14(16(20)23-17)11(9-24-15)10-6-7-12(21-4)13(8-10)22-5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUIVYXPPKWEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)

![N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)
![4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)
![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)

![N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5810585.png)


![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]isonicotinohydrazide](/img/structure/B5810613.png)